2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21FN6OS and its molecular weight is 448.52. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H18FN5OS |
Molecular Weight | 373.44 g/mol |
CAS Number | Not available |
The presence of the fluorophenyl and piperazine moieties suggests potential interactions with receptors and enzymes involved in various biological pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, while the fluorophenyl group could enhance hydrophobic interactions within protein binding sites. This dual interaction mechanism may lead to modulation of enzymatic activity or receptor signaling pathways.
Anticancer Activity
Research has indicated that derivatives of pyrazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of a fluorine atom in the structure is known to enhance the biological activity of pyrazolopyrimidines, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Compounds containing pyrazolo[3,4-d]pyrimidine frameworks have been evaluated for their antimicrobial activity. One study highlighted the antifungal effects of related compounds against various strains, indicating that modifications such as the introduction of sulfanyl groups could enhance antimicrobial efficacy . This suggests that our compound may also possess similar properties.
Study on Antitumor Activity
In a comparative study involving various pyrazolopyrimidine derivatives, it was found that those with electron-withdrawing groups like fluorine showed enhanced antitumor activity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .
Evaluation of Antimicrobial Effects
Another research effort focused on synthesizing novel heteropolycyclic nitrogen systems bearing fluorinated pyrazolo[3,4-d]pyrimidine moieties. The results indicated promising antifungal activity against specific fungal strains, suggesting that structural modifications could lead to improved bioactivity .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6OS/c24-17-6-8-19(9-7-17)30-22-20(14-27-30)23(26-16-25-22)32-15-21(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWJTCRTFVOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.